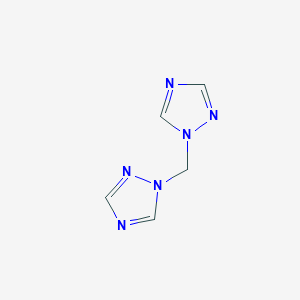

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole

Overview

Description

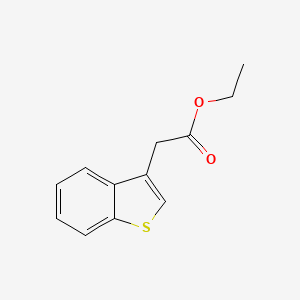

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole (TTA) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TTA is a versatile compound that has a wide range of applications in various fields, including biochemistry, pharmacology, and material science.

Scientific Research Applications

Antimicrobial Applications

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole and its derivatives have shown promising antimicrobial properties. For instance, certain 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality, synthesized via Cu(I) catalyzed click reactions, exhibited notable antibacterial, antitubercular, and antifungal activities, sometimes outperforming reference drugs against bacterial, mycobacterial, and fungal strains (Kaushik et al., 2016). Similarly, fluorinated metal-organic frameworks of 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene demonstrated broad bactericidal activities against both Gram-positive and Gram-negative strains (Zhang et al., 2014).

Applications in Chemistry and Material Science

In the field of chemistry and materials science, these triazoles are instrumental. They serve as critical intermediates or building blocks in the synthesis of complex molecules. For example, comprehensive quantum mechanical studies on anastrozole-based triazole analogues showed their potential as effective photosensitizers in Dye-Sensitized Solar Cells (DSSC) (Al-Otaibi et al., 2020). Furthermore, 1,2,3-triazoles are known for their diverse supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Medicinal Chemistry

In medicinal chemistry, the 1,2,3-triazole ring acts as a bioisostere, mimicking various functional groups and facilitating the synthesis of new active molecules with diverse bioactivities, including antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017). Moreover, 1,2,4-triazoles play a vital role in clinical drugs, forming the core motif in various pharmaceuticals with a range of therapeutic applications (Prasad et al., 2021).

Synthesis of Heterocycles

These triazoles are also crucial in the synthesis of heterocycles, a key component in pharmaceuticals, agrochemicals, and materials science. For instance, the construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst exemplifies innovative methods in organic synthesis (Thorve et al., 2023).

properties

IUPAC Name |

1-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c1-6-3-10(8-1)5-11-4-7-2-9-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCJJXFFDQZWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

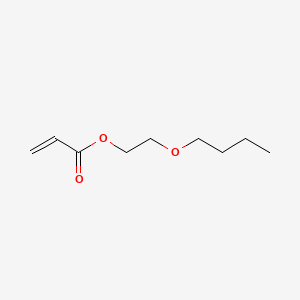

C1=NN(C=N1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321342 | |

| Record name | 1,1'-Methylenebis(1H-1,2,4-triazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole | |

CAS RN |

63400-51-1 | |

| Record name | NSC373760 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Methylenebis(1H-1,2,4-triazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

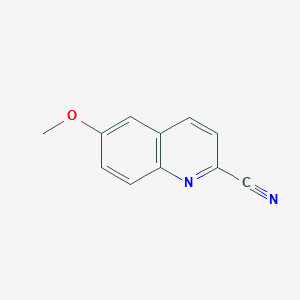

![2-[2-(4-Chlorophenyl)ethenyl]quinoline](/img/structure/B1605920.png)